![molecular formula C20H18F2N6O B2643128 (2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020978-57-7](/img/structure/B2643128.png)
(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18F2N6O and its molecular weight is 396.402. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on the synthesis of related compounds, such as piperidine and pyridazinone derivatives , indicates the interest in developing efficient synthetic pathways for potential pharmacological agents. For example, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride involved amidation, Friedel-crafts acylation, and hydration, indicating the chemical versatility and reactivity of difluorophenyl-piperazinyl methanones (Zheng Rui, 2010). This process highlights the methodology for synthesizing structurally complex and pharmacologically relevant compounds.
Pharmacokinetics and Metabolism
Studies on related compounds such as dipeptidyl peptidase IV inhibitors reveal insights into the metabolism, excretion, and pharmacokinetics, providing a basis for understanding how such compounds behave in biological systems. The metabolism pathways include hydroxylation, amide hydrolysis, and N-dealkylation, indicating the role of cytochrome P450 enzymes in their biotransformation (Raman K. Sharma et al., 2012). Such information is crucial for developing compounds with optimal pharmacological profiles.
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives highlight the potential therapeutic applications of these compounds. Certain derivatives exhibited good antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Molecular Docking and Interaction Studies
Research on the molecular interaction of cannabinoid receptor antagonists emphasizes the significance of understanding the binding mechanisms of these compounds at the molecular level. This knowledge aids in the design of compounds with targeted pharmacological effects, demonstrating the application of computational tools in drug discovery (J. Shim et al., 2002).
Potential Antipsychotic Applications
Studies on heterocyclic compounds with affinity for dopamine and serotonin receptors offer insights into the development of novel antipsychotic agents. The structural modification of these compounds to improve their receptor affinity and selectivity underscores the potential of difluorophenyl-piperazinyl methanones and related structures in psychiatric medication (Devin M Swanson et al., 2009).
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O/c21-15-2-1-3-16(22)19(15)20(29)28-12-10-27(11-13-28)18-5-4-17(25-26-18)24-14-6-8-23-9-7-14/h1-9H,10-13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWPLOVZYRXBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone |
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